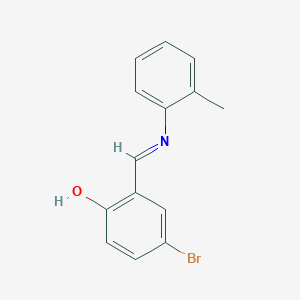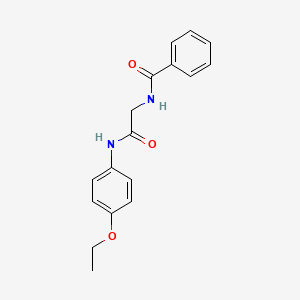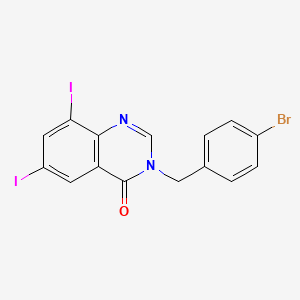![molecular formula C17H20N4O4S B15079868 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15079868.png)
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the purine ring, followed by the introduction of the hydroxy, methylphenoxy, and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group.
Substitution: The hydroxy and methylphenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the hydroxy or methylphenoxy positions.
科学的研究の応用
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(3-toluidino)-3,7-dihydro-1H-purine-2,6-dione
- 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C17H20N4O4S |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C17H20N4O4S/c1-10-6-4-5-7-12(10)25-9-11(22)8-21-13-14(18-16(21)26)19(2)17(24)20(3)15(13)23/h4-7,11,22H,8-9H2,1-3H3,(H,18,26) |
InChIキー |
DUBQDZSBIBXDKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B15079787.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079800.png)
![9-Bromo-2-(3,4-dimethoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079809.png)
![1-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15079811.png)
![5-({[4-Chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B15079815.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079822.png)


![7,9-Dibromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079855.png)
![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone](/img/structure/B15079858.png)
